Structure Elucidation of 2-Methyl-1H-indole-7-carbaldehyde: A Spectroscopic Approach
Structure Elucidation of 2-Methyl-1H-indole-7-carbaldehyde: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery and development. This technical guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1H-indole-7-carbaldehyde (C₁₀H₉NO), a key heterocyclic building block. We will detail a systematic approach leveraging a suite of modern spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY, HSQC, and HMBC)—to unambiguously confirm its molecular structure. This guide is designed to not only present the data but to explain the causal logic behind the experimental strategy, offering field-proven insights for researchers engaged in the synthesis and characterization of novel chemical entities.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU), which provides immediate insight into the number of rings and/or multiple bonds within the molecule.
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Molecular Formula: C₁₀H₉NO
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Molecular Weight: 159.18 g/mol
The Degree of Unsaturation is calculated as follows: DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (9/2) + (1/2) + 1 DoU = 10 - 4.5 + 0.5 + 1 = 7
A DoU of 7 indicates a highly unsaturated system. This is consistent with the proposed structure of an indole, which contains a fused bicyclic aromatic system (4 double bonds + 2 rings = 6 degrees) and a carbonyl group (1 degree).
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For 2-Methyl-1H-indole-7-carbaldehyde, the expected exact mass for the molecular ion [M+H]⁺ would be calculated for C₁₀H₁₀NO⁺.
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Expected [M+H]⁺: 160.0757
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Expected [M]⁺: 159.0684
The observation of a molecular ion peak at these m/z values via techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) provides strong evidence for the proposed molecular formula.[2] Fragmentation analysis can offer further structural clues, such as the loss of a carbonyl group (M-28) or a hydrogen radical (M-1).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Methyl-1H-indole-7-carbaldehyde is expected to show characteristic absorption bands that confirm the presence of the indole N-H, the aldehyde C=O, and the aromatic system.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Broad | N-H Stretch (Indole) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~2830, ~2730 | Weak | C-H Stretch (Aldehyde Fermi Doublet) |
| ~1680 - 1660 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |
| ~1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretches |
The presence of a strong absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated aldehyde, while the broad peak above 3250 cm⁻¹ confirms the N-H group of the indole ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy, particularly the combination of 1D and 2D techniques, provides the most detailed picture of the molecular structure, allowing for the complete assignment of all proton and carbon atoms.[6][7]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (s) | 1H | H-8 (Aldehyde) | Highly deshielded due to the electronegativity of the oxygen atom. |
| ~9.5 | Broad Singlet (br s) | 1H | N-H | Deshielded, acidic proton on the nitrogen atom. Often exchanges with D₂O. |
| ~7.8 | Doublet (d) | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing aldehyde group. |
| ~7.3 | Doublet (d) | 1H | H-4 | Aromatic proton adjacent to the fused pyrrole ring. |
| ~7.1 | Triplet (t) | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |
| ~6.3 | Singlet (s) | 1H | H-3 | Proton on the electron-rich pyrrole ring. |
| ~2.5 | Singlet (s) | 3H | H-9 (Methyl) | Aliphatic protons of the methyl group attached to the pyrrole ring. |
¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum identifies all unique carbon atoms. Combined with DEPT-135 (Distortionless Enhancement by Polarization Transfer), which differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, a complete carbon skeleton can be mapped. Quaternary carbons are absent in DEPT spectra.[8]
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment | Rationale |
| ~192.0 | N/A | C-8 (Aldehyde C=O) | Most deshielded carbon due to the carbonyl group. |
| ~140.0 | N/A | C-2 | Quaternary carbon attached to nitrogen and the methyl group. |
| ~135.5 | N/A | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~130.0 | N/A | C-7 | Quaternary carbon bearing the aldehyde substituent. |
| ~128.5 | CH | C-4 | Aromatic methine carbon. |
| ~122.0 | CH | C-6 | Aromatic methine carbon. |
| ~121.0 | CH | C-5 | Aromatic methine carbon. |
| ~120.5 | N/A | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~102.0 | CH | C-3 | Pyrrole ring methine carbon. |
| ~14.0 | CH₃ | C-9 (Methyl) | Shielded aliphatic carbon of the methyl group. |
2D NMR Spectroscopy: Assembling the Puzzle
2D NMR experiments are critical for establishing connectivity between atoms, confirming the assignments made from 1D spectra.[9][10]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is fundamental for mapping out spin systems, such as the protons on the benzene ring.
Expected Key COSY Correlations:
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A strong cross-peak between H-4 and H-5 .
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A strong cross-peak between H-5 and H-6 .
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The absence of correlations from H-3, N-H, H-8, and H-9 confirms they are isolated spin systems (singlets).
The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[12] This provides an unambiguous link between the ¹H and ¹³C assignments.
Expected Key HSQC Correlations:
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H-4 (~7.3 ppm) → C-4 (~128.5 ppm)
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H-5 (~7.1 ppm) → C-5 (~121.0 ppm)
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H-6 (~7.8 ppm) → C-6 (~122.0 ppm)
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H-3 (~6.3 ppm) → C-3 (~102.0 ppm)
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H-9 (~2.5 ppm) → C-9 (~14.0 ppm)
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It detects long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][11] This is essential for placing substituents and assigning quaternary carbons.
Expected Key HMBC Correlations to Confirm the Structure:
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Aldehyde Proton (H-8) → C-7 (²J) and C-6 (³J): This definitively places the aldehyde group at position 7.
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Methyl Protons (H-9) → C-2 (²J) and C-3 (³J): This confirms the methyl group is at position 2.
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Pyrrole Proton (H-3) → C-2 (²J), C-3a (²J), and C-7a (³J): These correlations link the pyrrole ring to the methyl group and the fused ring system.
-
Aromatic Proton (H-4) → C-5 (²J), C-7a (²J), and C-3a (³J): These correlations establish the connectivity of the benzene portion of the ring system.
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Aromatic Proton (H-6) → C-5 (²J), C-7 (²J), and C-7a (³J): These correlations confirm the position of C-6 relative to the aldehyde and the ring fusion.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating the data from multiple spectroscopic techniques, the structure of 2-Methyl-1H-indole-7-carbaldehyde is unambiguously confirmed.
-
MS establishes the correct molecular formula (C₁₀H₉NO).
-
IR confirms the presence of the key N-H and C=O functional groups.
-
¹H and ¹³C NMR provide a complete count and description of the proton and carbon environments.
-
COSY maps the proton-proton connectivities within the aromatic ring.
-
HSQC links each proton directly to its attached carbon.
-
HMBC provides the final, definitive long-range correlations that piece together the entire molecular skeleton, placing the methyl and carbaldehyde substituents at the C-2 and C-7 positions, respectively.
This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for regulatory submissions, patent filings, and further research in drug development.
Standardized Experimental Protocols
Sample Preparation:
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NMR: 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
MS (ESI): A dilute solution of the sample (~1 mg/mL) was prepared in methanol or acetonitrile and infused into the mass spectrometer.
-
IR (ATR): A small amount of the solid sample was placed directly on the attenuated total reflectance (ATR) crystal for analysis.
Instrumentation and Acquisition:
-
NMR: Spectra were recorded on a 500 MHz spectrometer.[13] Standard pulse programs were used for ¹H, ¹³C, DEPT-135, gradient-selected COSY, HSQC with multiplicity editing (HSQC-ME), and gradient-selected HMBC. The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.[11]
-
MS: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
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IR: Spectra were recorded on an FTIR spectrometer equipped with a diamond ATR accessory, with 16 scans collected at a resolution of 4 cm⁻¹.
References
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ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available at: [Link]
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